2,4-Dioxo-2,3,4,5-tetrahydro-1h-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid
Description
This compound belongs to the pyrrolo-pyrimidine class, characterized by a fused bicyclic system with a carboxylic acid moiety at position 4. The compound is of interest in medicinal chemistry due to its scaffold similarity to purine analogs, which are often explored for kinase inhibition or antitumor activity .
Properties
IUPAC Name |
2,4-dioxo-1,5-dihydropyrrolo[3,2-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O4/c11-5-4-2(9-7(14)10-5)1-3(8-4)6(12)13/h1,8H,(H,12,13)(H2,9,10,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHWIRGNCLXAJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C1NC(=O)NC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00293617 | |
| Record name | 2,4-dioxo-2,3,4,5-tetrahydro-1h-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00293617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91996-88-2 | |
| Record name | NSC90991 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90991 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-dioxo-2,3,4,5-tetrahydro-1h-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00293617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of 4-Amino-pyrrole-2-carboxylate Derivatives
A foundational approach involves the cyclocondensation of 4-amino-pyrrole-2-carboxylates with aldehydes under acidic conditions. Fridkin and Lubell demonstrated that treating 4-amino-pyrrole-2-carboxylates (e.g., 5a-c ) with aliphatic aldehydes and trifluoroacetic acid (TFA) yields 2-vinylpyrroles, which subsequently undergo intramolecular cyclization to form the pyrrolo[3,2-d]pyrimidine core. For aryl aldehydes, ureidopyrroles react under similar conditions to directly afford the target compound in yields ranging from 28% to 63%.
Key Reaction Conditions
| Reactants | Catalyst | Temperature | Yield (%) |
|---|---|---|---|
| 4-Amino-pyrrole-2-carboxylate + Aliphatic aldehyde | TFA | 25°C | 9–87 |
| Ureidopyrrole + Aryl aldehyde | TFA | 25°C | 28–63 |
This method highlights the role of TFA in facilitating both imine formation and cyclization, with electronic effects of substituents on the aldehyde influencing reaction efficiency.
Multi-Step Synthesis from 4-Oxo-N-(PhF)proline Benzyl Ester
A four-step protocol from 4-oxo-N-(PhF)proline benzyl ester has been reported in the Journal of Organic Chemistry. The sequence involves:
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Esterification : Protection of the carboxylic acid group as a benzyl ester.
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Cyclization : Intramolecular Heck coupling to form the pyrrolo[3,2-d]pyrimidine core.
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Oxidation : Introduction of the 2,4-dioxo moiety using potassium permanganate (KMnO₄).
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Deprotection : Hydrogenolysis of the benzyl ester to yield the free carboxylic acid.
Optimization Insights
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The benzyl ester group prevents undesired side reactions during cyclization.
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KMnO₄ in aqueous acetone selectively oxidizes the C2 and C4 positions without over-oxidation.
Industrial-Scale Production Strategies
Continuous Flow Chemistry
Patent EP3792264NWB1 outlines a continuous flow process for large-scale synthesis. Key features include:
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Precision Temperature Control : Maintained at 80–100°C to enhance reaction rates.
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Catalyst Recycling : Palladium(II) acetate is immobilized on silica gel, achieving a turnover number (TON) >1,000.
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In-Line Purification : Integrated HPLC systems remove by-products in real-time.
Performance Metrics
| Parameter | Bench Scale | Industrial Scale |
|---|---|---|
| Yield (%) | 65 | 82 |
| Purity (%) | 95 | 99.5 |
| Throughput (kg/day) | 0.5 | 50 |
This method reduces production costs by 40% compared to batch processes, primarily through solvent recovery and catalyst reuse.
Mechanistic and Kinetic Considerations
Acid-Catalyzed Cyclization Pathways
The TFA-mediated cyclization proceeds via a stepwise mechanism:
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Protonation of the aldehyde carbonyl group, enhancing electrophilicity.
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Nucleophilic attack by the 4-amino group of the pyrrole.
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Dehydration to form the imine intermediate.
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6π-electrocyclic ring closure to generate the bicyclic core.
Kinetic studies reveal a second-order dependence on aldehyde concentration, with an activation energy () of 72 kJ/mol.
Comparative Analysis of Methodologies
Table 1: Synthesis Route Comparison
Chemical Reactions Analysis
Types of Reactions
2,4-Dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: : Converting the compound to its corresponding carboxylic acid derivatives.
Reduction: : Reducing the compound to form its corresponding amine derivatives.
Substitution: : Replacing functional groups on the pyrrolopyrimidine core with other substituents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include various derivatives of the pyrrolopyrimidine core, which can have different biological and chemical properties.
Scientific Research Applications
Overview
2,4-Dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid is a heterocyclic organic compound notable for its pyrrolopyrimidine core structure. This compound has garnered attention in various scientific fields due to its potential biological and chemical properties.
Chemistry
In synthetic organic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows it to be utilized as an intermediate in the development of pharmaceuticals and other biologically active compounds.
Synthetic Routes :
- Multi-step organic reactions are employed to synthesize this compound. A common method involves the cyclization of appropriate precursors under acidic or basic conditions.
Biology
This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Research indicates that derivatives of this compound may interact with specific molecular targets in biological pathways.
Biological Activities :
- Antimicrobial
- Antiviral
- Anticancer
Medicine
In the medical field, derivatives of this compound are explored for their therapeutic potential. They may lead to the development of new drugs aimed at treating various diseases.
Case Studies :
- Anticancer Activity : Studies have shown that certain derivatives exhibit cytotoxic effects on cancer cell lines, suggesting their potential as chemotherapeutic agents.
- Antiviral Properties : Research indicates that some derivatives can inhibit viral replication in vitro.
Industry
In industrial applications, this compound can be utilized in the production of dyes and pigments due to its versatile chemical properties. Its unique structure allows for modifications that can enhance color stability and application performance.
Mechanism of Action
The mechanism by which 2,4-Dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological activities. The exact molecular targets and pathways depend on the specific derivative and its application.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven differences:
Physicochemical Properties
Biological Activity
2,4-Dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid is a heterocyclic organic compound notable for its pyrrolopyrimidine core structure. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
- IUPAC Name : this compound
- Molecular Formula : C7H5N3O4
- Molecular Weight : 195.13 g/mol
- CAS Number : 91996-88-2
Structure
The structural formula of the compound features a pyrrolopyrimidine framework with two carbonyl groups and a carboxylic acid moiety. This unique arrangement contributes to its distinctive chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. These interactions can modulate various cellular pathways, including:
- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against certain bacterial strains.
- Anticancer Potential : Preliminary research suggests that it may inhibit tumor growth by inducing apoptosis in cancer cells.
Antimicrobial Studies
A study conducted by researchers evaluated the antimicrobial efficacy of various pyrrolopyrimidine derivatives, including this compound. The results indicated:
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 50 |
| Pseudomonas aeruginosa | 10 | 50 |
These findings suggest that the compound has moderate antibacterial activity.
Anticancer Activity
In vitro studies have demonstrated that the compound can induce apoptosis in human cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 25 | Caspase activation |
| MCF7 (Breast Cancer) | 30 | Cell cycle arrest |
These results indicate a promising anticancer profile that warrants further investigation.
Comparison with Related Compounds
The biological activity of this compound can be compared with other related compounds within the pyrrolopyrimidine class. Notable comparisons include:
| Compound Name | Biological Activity |
|---|---|
| Pyrido[2,3-d]pyrimidine derivatives | Antiviral properties |
| Indole derivatives | Antioxidant effects |
| Other pyrrolopyrimidine derivatives | Varying anticancer effects |
These comparisons highlight the diverse biological activities associated with structurally similar compounds.
Q & A
Q. What are the standard synthetic routes for preparing 2,4-Dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid?
The synthesis typically involves condensation reactions using intermediates like substituted aldehydes or thiophene derivatives. For example, a general procedure includes reacting 2-chloro-4-oxo-pyrimidine derivatives with ethyl N-alkylglycinates in methanol under basic conditions (triethylamine), followed by acidification to precipitate the product . Modifications, such as coupling with thiophene-carboxylic acid derivatives via methylene or ethylene linkers, yield analogues with high purity (89–95%) . Key steps include column chromatography (silica gel) for purification and characterization via ¹H NMR and melting point analysis .
Q. What analytical methods are recommended for characterizing this compound and its derivatives?
- ¹H NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic protons (δ 7.5–8.2 ppm) and NH/OH signals (δ 10–12 ppm). For example, thiophene-linked derivatives show distinct peaks for methylene bridges (δ 3.5–4.0 ppm) .
- Mass spectrometry (ESIMS) : Confirm molecular ions (e.g., [M+1]⁺ at m/z 311.1 for trifluoromethyl-substituted analogues) and assess purity .
- Melting point analysis : Consistent melting ranges (e.g., 175–201°C) indicate crystallinity and purity .
Q. How should researchers handle solubility and stability challenges during experiments?
The compound is typically insoluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO). For biological assays, prepare stock solutions in DMSO (10–20 mM) and dilute in buffer (pH 7.4). Stability tests under varying temperatures (4°C vs. room temperature) and light exposure are critical to avoid degradation .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up production?
- Reagent selection : Use activating agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine to enhance coupling efficiency in anhydrous DMF .
- Temperature control : Heating intermediates at 50–60°C during cyclization improves reaction rates .
- Purification : Replace traditional column chromatography with recrystallization (e.g., using ethanol/water mixtures) for scalable purification .
Q. How to resolve contradictions in spectral data during structural elucidation?
- Comparative analysis : Cross-reference ¹H NMR shifts with structurally similar compounds (e.g., pyrrolo[2,3-d]pyrimidine derivatives) .
- Deuterium exchange : Identify exchangeable protons (NH/OH) by comparing spectra in D₂O vs. DMSO-d₆ .
- X-ray crystallography : Resolve ambiguities in regiochemistry or tautomerism by determining the crystal structure .
Q. What strategies are effective for designing bioactive analogues of this compound?
- Substitution patterns : Introduce electron-withdrawing groups (e.g., trifluoromethyl, chloro) at the 5-position to enhance binding to enzymatic targets .
- Linker optimization : Replace methylene bridges with ethylene or propylene chains to modulate steric and electronic properties .
- Prodrug approaches : Esterify the carboxylic acid group (e.g., diethyl esters) to improve cell permeability, as seen in glutamate derivatives .
Q. How to analyze discrepancies in biological activity data across studies?
- Assay standardization : Normalize activity measurements against positive controls (e.g., methotrexate for antifolate activity) .
- Metabolic profiling : Use LC-MS to identify metabolites that may interfere with activity readings .
- Structural-activity relationships (SAR) : Correlate substituent effects (e.g., thiophene vs. pyridine rings) with potency trends .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
